

dealing with precipitation of functional grade OX86 antibody solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

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Technical Support Center: Functional Grade OX86 Antibody Solution

Welcome to the technical support center for our functional grade OX86 antibody solution. This guide provides troubleshooting advice and answers to frequently asked questions to help you address precipitation issues and ensure the optimal performance of your antibody.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I observed precipitation in my vial of OX86 antibody upon receipt. What should I do?

Precipitation can occasionally occur with antibody solutions, including the functional grade OX86 antibody, due to its inherent biochemical properties.^{[1][2][3]} This is not necessarily indicative of a compromised antibody.

Immediate Action:

- Do not vortex or shake the vial. This can cause further aggregation and denaturation.
- Centrifuge the vial: Spin the vial at 10,000 x g for 20 seconds to pellet the precipitate.^[4]

- Aseptically collect the supernatant: Carefully transfer the clear supernatant to a new sterile, low-protein-binding microcentrifuge tube. This supernatant contains the functional antibody and is ready for use.
- Determine antibody concentration: It is recommended to measure the protein concentration of the supernatant to ensure accurate dosing in your experiments.

What are the common causes of OX86 antibody precipitation?

Precipitation of monoclonal antibodies (mAbs) like OX86 is often caused by protein aggregation. This can be triggered by several factors:

- Improper Storage and Handling:
 - Repeated Freeze-Thaw Cycles: This is a major cause of antibody denaturation and aggregation.[\[4\]](#)
 - Incorrect Storage Temperature: Storing the antibody at temperatures other than the recommended 2-8°C for short-term or $\leq -70^{\circ}\text{C}$ for long-term can affect its stability.[\[1\]](#)[\[2\]](#) Frost-free freezers should be avoided as they cycle through freezing and thawing.[\[4\]](#)
- Buffer Composition and pH:
 - Suboptimal pH: The stability of mAbs is highly dependent on the pH of the solution.[\[5\]](#)[\[6\]](#)[\[7\]](#) The OX86 antibody is formulated in phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[\[1\]](#)[\[2\]](#)[\[3\]](#) Deviations from this pH can lead to precipitation.
 - Incompatible Buffer Components: Introducing components into the antibody solution that are not compatible can cause it to precipitate.
- High Antibody Concentration: At high concentrations, antibodies are more prone to aggregation and precipitation.[\[8\]](#)
- Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can induce shear stress and lead to the formation of insoluble aggregates.[\[9\]](#)

How can I prevent precipitation of my OX86 antibody solution?

Proactive measures can significantly reduce the likelihood of antibody precipitation.

- Proper Aliquoting and Storage:
 - Upon receipt, centrifuge the vial briefly (10,000 x g for 20 seconds) to collect all the solution at the bottom.[\[4\]](#)
 - For long-term storage, aseptically create single-use aliquots in low-protein-binding tubes and store them at $\leq -70^{\circ}\text{C}$.[\[1\]](#)[\[2\]](#)
 - Aliquots should be of a volume that is appropriate for a single experiment to avoid multiple freeze-thaw cycles.[\[4\]](#)
- Maintain Optimal Buffer Conditions:
 - Ensure that any diluents or buffers mixed with the antibody are sterile, compatible, and at the correct pH.
 - For dilution, it is recommended to use the same buffer the antibody is supplied in, which is 0.01 M phosphate-buffered saline (150 mM NaCl) pH 7.2 - 7.4.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Incorporate Stabilizing Excipients:
 - For long-term storage or when diluting the antibody for experiments, consider adding cryoprotectants or stabilizers. However, for in-vivo functional studies, ensure these additives are compatible with your experimental system.
 - Glycerol: Can be added to a final concentration of 10-50% for storage at -20°C to prevent freezing. Note that solutions containing glycerol should not be stored at -80°C .[\[4\]](#)
 - Bovine Serum Albumin (BSA): At a concentration of 0.1% to 1%, BSA can help stabilize the antibody, especially in dilute solutions, by preventing its adsorption to surfaces.

- Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent aggregation caused by shear stress and interaction with air-water interfaces.[9]
[10] A typical final concentration is 0.01%.

I need to dilute my OX86 antibody. What is the recommended procedure to avoid precipitation?

Diluting the antibody correctly is crucial for maintaining its stability.

- Use a recommended diluent: The ideal diluent is the formulation buffer, 0.01 M PBS, pH 7.2-7.4.[1][2][3]
- Avoid rapid changes in buffer composition: When buffer exchanging, use a gradual method like dialysis or a desalting column.
- Gentle mixing: After adding the diluent, mix gently by pipetting up and down or by inverting the tube slowly. Do not vortex.
- Work with cold solutions: Perform dilutions on ice to maintain the antibody's stability.

Can I still use my OX86 antibody if I see precipitation?

Yes, in most cases, the soluble portion of the antibody remains functional.

- Recovery Procedure:
 - Centrifuge the vial at 10,000 x g for 20 seconds.[4]
 - Carefully collect the clear supernatant.
 - Measure the protein concentration of the supernatant.
 - It is advisable to perform a small-scale pilot experiment to confirm the antibody's activity before proceeding with a large-scale or critical experiment.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a typical functional grade monoclonal antibody under various conditions.

Table 1: Effect of Freeze-Thaw Cycles on Antibody Aggregation

Number of Freeze-Thaw Cycles	% Monomer	% Aggregate
0	99.5	0.5
1	99.2	0.8
3	97.8	2.2
5	95.1	4.9

Table 2: Influence of pH on Antibody Stability at 4°C for 4 Weeks

pH	% Monomer	Visual Observation
5.0	98.5	Clear
6.0	99.0	Clear
7.2	99.3	Clear
8.0	98.2	Slight Haze
9.0	96.5	Visible Precipitate

Table 3: Impact of Excipients on Antibody Stability During Agitation

Formulation	% Monomer (Post-Agitation)
PBS, pH 7.2	85.3
PBS, pH 7.2 + 0.02% Polysorbate 20	98.9
PBS, pH 7.2 + 0.5% BSA	96.7

Experimental Protocols

Protocol 1: Recovery of Antibody from a Precipitated Solution

Objective: To separate the soluble, functional antibody from the insoluble precipitate.

Materials:

- Precipitated OX86 antibody solution
- Microcentrifuge
- Sterile, low-protein-binding microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Place the vial containing the precipitated antibody into a microcentrifuge.
- Centrifuge at 10,000 x g for 20 seconds at 4°C.
- Carefully aspirate the clear supernatant without disturbing the pellet.
- Transfer the supernatant to a new, sterile, low-protein-binding microcentrifuge tube.
- (Optional but recommended) Measure the protein concentration of the supernatant using a spectrophotometer (e.g., NanoDrop) at A280 or a protein assay (e.g., BCA).
- The recovered antibody is now ready for use. Store appropriately.

Protocol 2: Aliquoting for Long-Term Storage

Objective: To properly store the OX86 antibody to prevent degradation from multiple freeze-thaw cycles.

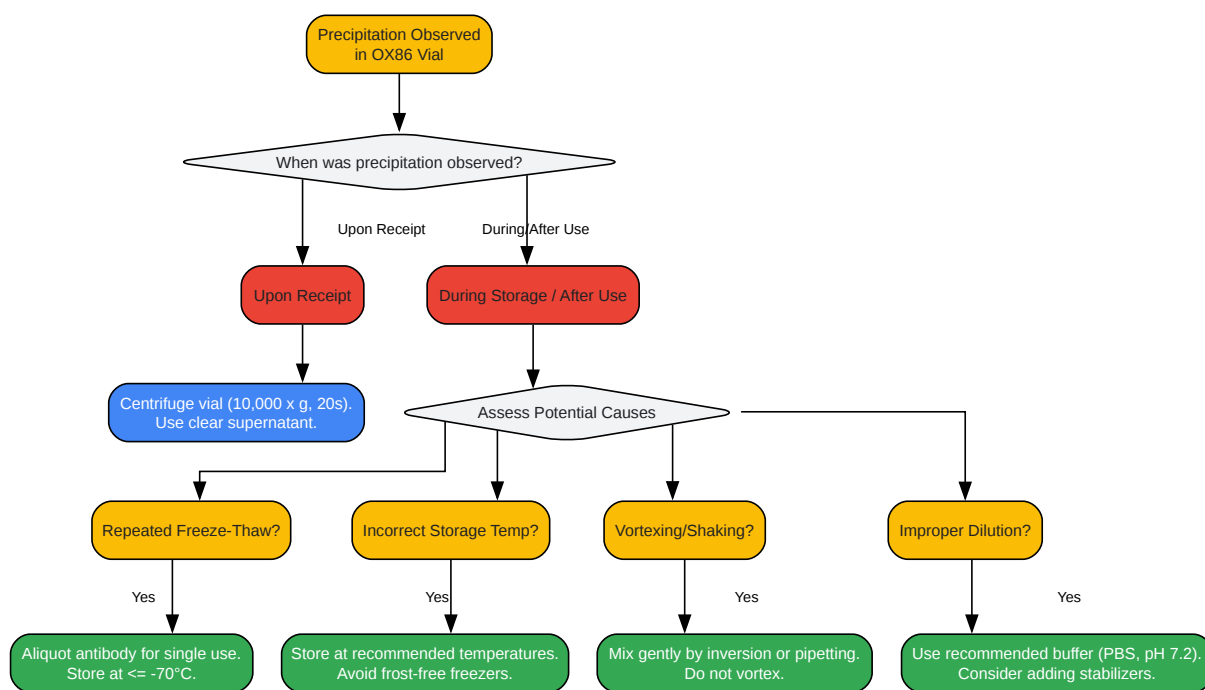
Materials:

- OX86 antibody solution
- Sterile, low-protein-binding microcentrifuge tubes
- Pipettes and sterile tips
- $\leq -70^{\circ}\text{C}$ freezer

Procedure:

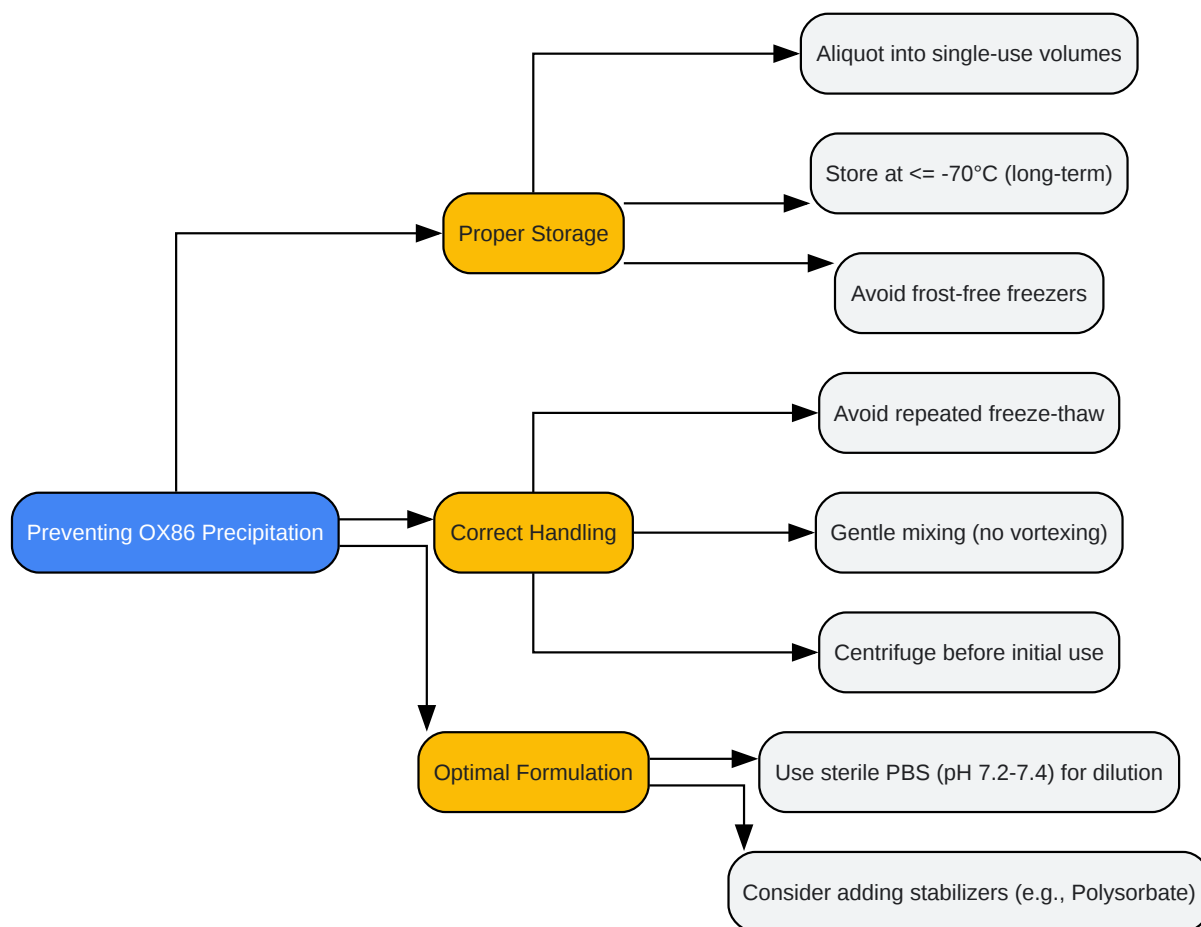
- Upon receipt, briefly centrifuge the stock vial at 10,000 x g for 20 seconds to ensure all liquid is at the bottom.
- Determine the appropriate aliquot volume based on your typical experimental needs. Aliquots should ideally be no smaller than 10 μL .[\[4\]](#)
- Aseptically dispense the calculated volume into sterile, low-protein-binding microcentrifuge tubes.
- Label each aliquot clearly with the antibody name, concentration, and date.
- Immediately place the aliquots in a $\leq -70^{\circ}\text{C}$ freezer. Avoid using frost-free freezers.[\[4\]](#)

Visual Guides



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Caption: Troubleshooting workflow for OX86 antibody precipitation.



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Caption: Key strategies to prevent OX86 antibody precipitation.

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- To cite this document: BenchChem. [dealing with precipitation of functional grade OX86 antibody solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602332#dealing-with-precipitation-of-functional-grade-ox86-antibody-solution]

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